molecular formula C12H18N4O3 B8807865 tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No. B8807865
M. Wt: 266.30 g/mol
InChI Key: YVEMHRRTYLLMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-8-5-16(7-10(13)17)14-9(8)6-15/h5H,4,6-7H2,1-3H3,(H2,13,17)

InChI Key

YVEMHRRTYLLMSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L three neck flask fitted with a thermometer, a mechanical stirrer and an addition funnel was charged with a suspension of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (18.01 g, 86.5 mmol) in anhydrous acetonitrile (1.0 L). Sodium hydride (60% dispersion in oil, 4.15 g, 104 mmol) was added to the suspension in one portion under nitrogen. The reaction was stirred at room temperature for 2 h. The resulting white suspension was then cooled in an ice bath and iodoacetamide (31.95 g, 173 mmol) was added. The ice bath was then removed and the mixture was stirred 18 h at room temperature. The mixture was quenched with water (50 mL) and the solvent was removed under reduced pressure. The residue was partitioned between diluted NaCl (50 mL brine and 100 mL water) and 1.0 L EtOAc. The aqueous layer was extracted with 2×1.0 L EtOAc. The organic layers were combined and dried over Na2SO4 and solvent was evaporated under reduced pressure. Crude material was purified on silica gel eluting with 20-50% EtOAc/CH2Cl2 to wash out excess iodoacetamide, and then with 2-10% MeOH/CH2Cl2 to afford a mixture of the two products which were separated on a chiral AD column by eluting with 30% MeOH/CO2 to afford the title compound (less mobile fraction). LC-MS=267.32 [M+1].
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
18.01 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
31.95 g
Type
reactant
Reaction Step Four

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